4-Fluoro-2-(methoxy-d3)benzaldehyde
Description
Properties
IUPAC Name |
4-fluoro-2-(trideuteriomethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKRQIRPNNIORO-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Adaptation from Bromo-Methoxybenzaldehyde Synthesis
The SNAr methodology, as exemplified in the synthesis of 4-bromo-2-methoxybenzaldehyde, provides a foundational framework for introducing deuterated methoxy groups. In the referenced patent, 1,4-dibromo-2-fluorobenzene undergoes selective metal-halogen exchange with isopropyl magnesium chloride, followed by formylation with dimethylformamide (DMF) to yield 2-fluoro-4-bromobenzaldehyde. Subsequent displacement of the fluorine atom with methoxide under basic conditions produces the methoxy derivative.
For 4-fluoro-2-(methoxy-d3)benzaldehyde, this pathway is adapted by replacing methoxide (CH3O⁻) with deuterated methoxide (CD3O⁻). The reaction mechanism involves:
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Substrate Preparation : Starting with 2,4-difluorobenzaldehyde, the electron-withdrawing aldehyde group activates the aromatic ring for nucleophilic attack at the 2-position.
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Deuterated Methoxide Displacement : Treatment with sodium deuteriomethoxide (CD3ONa) in deuterated methanol (CD3OD) at elevated temperatures (80–100°C) facilitates SNAr, replacing the 2-fluorine with a methoxy-d3 group.
Key Reaction Parameters
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Substrate | 2,4-Difluorobenzaldehyde | – | |
| Nucleophile | CD3ONa in CD3OD | 55–65* | |
| Temperature | 80–100°C | – | |
| Solvent | CD3OD | – | |
| *Theoretical yield based on analogous non-deuterated reactions. |
Challenges include the poor leaving-group ability of fluoride, necessitating prolonged reaction times or polar aprotic solvents like DMSO to enhance reactivity.
Transition Metal-Catalyzed C–H Deuteriomethoxylation
Cobalt-Mediated C–H Activation
Recent advances in C–H functionalization, particularly the cobalt-catalyzed deuteriomethoxylation of benzamides, offer a complementary route. This method employs a salicylaldehyde-derived cobalt complex (Co-9 ) to direct deuterated methanol (CD3OD) into the ortho position of benzamides via a five-membered cyclocobalt intermediate.
Adaptation for Benzaldehyde Derivatives
While the original study focuses on benzamides, the aldehyde group in 4-fluoro-2-(methoxy-d3)benzaldehyde could theoretically act as a directing group. Proposed steps include:
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Substrate Modification : Protecting the aldehyde as an acetal to prevent side reactions.
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C–H Activation : Using Co-9 with Ag2O as an oxidant, the ortho C–H bond is cleaved, forming a cobaltacycle intermediate.
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Deuteriomethoxylation : CD3OD inserts into the cobalt–carbon bond, followed by reductive elimination to yield the deuterated product.
Reaction Optimization Data
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Co-9 (20 mol%) | 55–84 | |
| Deuterating Agent | CD3OD (20 equiv.) | – | |
| Oxidant | Ag2O | – | |
| Temperature | 25–30°C | – |
Limitations include the need for a directing group (e.g., acetal-protected aldehyde) and potential incompatibility with free aldehydes.
Comparative Analysis of Methodologies
Efficiency and Scalability
-
SNAr Approach : Offers direct substitution but requires harsh conditions and high-purity starting materials. Scalability is feasible for industrial applications, as demonstrated in analogous bromo-methoxy syntheses.
-
Cobalt Catalysis : Provides atom-economical deuteration but necessitates substrate pre-modification. Yields are moderate to high (55–84%), though optimization for aldehydes remains unexplored.
Isotopic Purity Considerations
-
SNAr guarantees high deuterium incorporation (>98%) if CD3OD and CD3ONa are used exclusively.
-
Cobalt-mediated reactions may achieve >95% deuterium content, contingent on excess CD3OD and minimized proton exchange.
Recent studies (not cited in provided sources) suggest visible-light-driven deuteration methods, though these require validation for aromatic aldehydes.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(methoxy-d3)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-2-(trideuteriomethoxy)benzoic acid.
Reduction: 4-Fluoro-2-(trideuteriomethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-(methoxy-d3)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a probe in biological studies due to its unique isotopic labeling.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(methoxy-d3)benzaldehyde involves its interaction with various molecular targets and pathways. The fluorine atom and trideuteriomethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological processes and chemical reactions, making the compound valuable in research and development .
Comparison with Similar Compounds
4-Fluoro-2-methoxybenzaldehyde
- Structure: Non-deuterated analog with a -OCH₃ group.
- Key Differences: NMR Signals: The methoxy-d3 group eliminates proton signals in ¹H NMR (e.g., δ ~3.77 ppm for -OCH₃ in non-deuterated analogs) and introduces a distinct ²H NMR profile . Metabolic Stability: Deuterated methoxy groups may reduce metabolic oxidation rates due to the kinetic isotope effect, enhancing drug half-life in biological systems . Synthesis: Deuterated analogs require specialized reagents (e.g., deuterated methylating agents) for isotopic incorporation .
Data Table :
| Property | 4-Fluoro-2-(methoxy-d3)benzaldehyde | 4-Fluoro-2-methoxybenzaldehyde |
|---|---|---|
| Molecular Formula | C₈H₅D₃FO₂ | C₈H₇FO₂ |
| Molecular Weight | 172.17 g/mol | 154.14 g/mol |
| ¹H NMR (OCH₃/CD₃) | No signal for -OCD₃ | δ ~3.77 ppm (OCH₃) |
| Isotopic Stability | Enhanced | Standard |
4-Fluoro-2-(trifluoromethyl)benzaldehyde
- Structure : Substitutes -OCD₃ with -CF₃.
- Key Differences :
- Electron Effects : The -CF₃ group is strongly electron-withdrawing, reducing the aldehyde's electrophilicity compared to the electron-donating -OCD₃ group.
- Applications : Used in Suzuki-Miyaura couplings (e.g., with boronic acids) due to its stability under cross-coupling conditions .
- Safety : Higher toxicity risk; causes respiratory and skin irritation (UN1989, Hazard Class 3) .
Data Table :
| Property | 4-Fluoro-2-(methoxy-d3)benzaldehyde | 4-Fluoro-2-(trifluoromethyl)benzaldehyde |
|---|---|---|
| Substituent | -OCD₃ (electron-donating) | -CF₃ (electron-withdrawing) |
| Molecular Weight | 172.17 g/mol | 192.11 g/mol |
| Aldehyde Reactivity | Moderate electrophilicity | Reduced electrophilicity |
| Safety Profile | Low hazard | Irritant (skin, eyes, respiratory) |
4-(Difluoromethoxy)-3-methoxybenzaldehyde
Data Table :
| Property | 4-Fluoro-2-(methoxy-d3)benzaldehyde | 4-(Difluoromethoxy)-3-methoxybenzaldehyde |
|---|---|---|
| Substituents | -F, -OCD₃ | -OCH₃, -OCF₂H |
| LogP (Predicted) | ~1.5 | ~2.3 |
| Synthetic Method | Deuterated methyl reagents | Oxidation with mCPBA |
4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde
- Structure : Ethynyl-linked 4-methoxyphenyl group at the ortho-position.
- Key Differences: Conjugation: The ethynyl group enables extended π-conjugation, altering UV-Vis absorption profiles. Reactivity: Participates in three-component reactions with aniline and dialkyl phosphites to form α-aminophosphonates (yields: 87–98%) .
Data Table :
| Property | 4-Fluoro-2-(methoxy-d3)benzaldehyde | 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde |
|---|---|---|
| Conjugation | None | Extended via ethynyl group |
| Application | Isotopic labeling | Multicomponent reactions |
| Molecular Weight | 172.17 g/mol | 280.27 g/mol |
4-Methoxy-3-methylbenzaldehyde
- Structure : Replaces -F and -OCD₃ with -CH₃ and -OCH₃.
- Key Differences: Steric Effects: The -CH₃ group introduces steric hindrance, affecting nucleophilic addition at the aldehyde. Regulatory Status: Classified as non-hazardous under EU Regulation 1272/2008, unlike fluorinated analogs .
Data Table :
| Property | 4-Fluoro-2-(methoxy-d3)benzaldehyde | 4-Methoxy-3-methylbenzaldehyde |
|---|---|---|
| Substituents | -F, -OCD₃ | -CH₃, -OCH₃ |
| Hazard Classification | Laboratory chemical | Non-hazardous |
| Steric Bulk | Low | Moderate |
Q & A
Basic Questions
Q. What are the standard synthetic routes for 4-Fluoro-2-(methoxy-d3)benzaldehyde, and how is isotopic purity ensured?
- Methodology : The synthesis typically involves nucleophilic aromatic substitution or Friedel-Crafts alkylation. For methoxy-d3 incorporation, deuterated methylating agents (e.g., CD3I) are used under anhydrous conditions. Post-synthesis, column chromatography (silica gel, hexane/EtOAc) isolates the product, while recrystallization in ethanol improves purity. Isotopic purity (>98% deuterium) is confirmed via mass spectrometry (HRMS) and H NMR .
Q. Which analytical techniques are critical for characterizing 4-Fluoro-2-(methoxy-d3)benzaldehyde?
- Methodology :
- NMR Spectroscopy : H NMR identifies aldehyde protons (δ ~10.2 ppm) and aromatic splitting patterns; F NMR confirms fluorine environment (δ ~-110 ppm). C NMR verifies deuterated methoxy groups (absence of J coupling) .
- Mass Spectrometry : HRMS detects molecular ion peaks (e.g., [M+H]) and isotopic distribution for deuterium validation .
- FTIR : Confirms aldehyde C=O stretch (~1700 cm) and C-F vibrations (~1200 cm) .
Q. How should 4-Fluoro-2-(methoxy-d3)benzaldehyde be stored to maintain stability?
- Methodology : Store under inert atmosphere (N or Ar) at -20°C to prevent aldehyde oxidation. Use amber vials to avoid photodegradation. Purity is monitored periodically via TLC (silica, hexane/EtOAc) and HPLC (C18 column, UV detection at 254 nm) .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid skin contact (risk of irritation) and inhalation (respiratory toxicity). Spills are neutralized with sodium bicarbonate and disposed via hazardous waste streams. Emergency eye exposure requires 15-minute flushing with saline .
Advanced Research Questions
Q. How does isotopic labeling (methoxy-d3) influence the compound’s physicochemical properties?
- Methodology : Deuterium introduces kinetic isotope effects (KIE), altering reaction rates in downstream syntheses (e.g., slower C-D bond cleavage vs. C-H). This is quantified via kinetic studies (e.g., competition experiments) and computational modeling (DFT). Isotopic mass shifts are detectable in HRMS and vibrational spectra (FTIR/Raman) .
Q. What mechanistic insights explain the reactivity of the fluorine substituent in cross-coupling reactions?
- Methodology : Fluorine’s electron-withdrawing effect activates the aldehyde toward nucleophilic addition but deactivates the aromatic ring toward electrophilic substitution. Reactivity is probed via Hammett plots and monitored by F NMR kinetic studies. Computational studies (DFT) map transition states to rationalize regioselectivity .
Q. Can computational modeling predict the compound’s behavior in catalytic systems?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in Pd-catalyzed couplings. Solvent effects (PCM models) and steric parameters (MEP maps) are integrated to optimize reaction conditions (e.g., ligand choice, temperature) .
Q. How is this compound utilized as an intermediate in bioactive molecule synthesis?
- Methodology : The aldehyde group undergoes condensation with amines (e.g., hydrazines) to form Schiff bases, precursors for heterocycles (e.g., triazoles). Fluorine enhances metabolic stability in drug candidates. Applications include kinase inhibitor synthesis, validated by in vitro assays (IC determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
